molecular formula C21H13Br2N3O2 B11559781 4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole

4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole

Cat. No.: B11559781
M. Wt: 499.2 g/mol
InChI Key: HVZOOMUIOBSKEL-UHFFFAOYSA-N
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Description

4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two bromophenyl groups and one nitrophenyl group attached to the imidazole ring, making it a molecule of interest in various fields of research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 4-nitrobenzaldehyde.

    Formation of Schiff Base: 4-bromoaniline reacts with 4-nitrobenzaldehyde in the presence of an acid catalyst to form a Schiff base (imine).

    Cyclization: The Schiff base undergoes cyclization with glyoxal in the presence of an acid catalyst to form the imidazole ring.

    Bromination: The final step involves bromination of the imidazole ring using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl groups at positions 4 and 5.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of 4,5-bis(4-bromophenyl)-2-(4-aminophenyl)-1H-imidazole.

    Oxidation: Formation of imidazole N-oxides.

Scientific Research Applications

4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

    Material Science: In electronic applications, its unique electronic properties can facilitate charge transport or light emission.

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(4-chlorophenyl)-2-(4-nitrophenyl)-1H-imidazole: Similar structure but with chlorine atoms instead of bromine.

    4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole: Similar structure but with methyl groups instead of bromine.

    4,5-bis(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazole: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic properties. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s ability to participate in various chemical reactions and improve its performance in electronic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H13Br2N3O2

Molecular Weight

499.2 g/mol

IUPAC Name

4,5-bis(4-bromophenyl)-2-(4-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C21H13Br2N3O2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(12-6-15)26(27)28/h1-12H,(H,24,25)

InChI Key

HVZOOMUIOBSKEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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